molecular formula C22H23N3O2 B5979384 2-(2,2-diphenylethyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine

2-(2,2-diphenylethyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine

Cat. No. B5979384
M. Wt: 361.4 g/mol
InChI Key: HKAARKFLVINFOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-diphenylethyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique chemical structure, which has led to its use in various biochemical and physiological studies. In

Mechanism of Action

The mechanism of action of 2-(2,2-diphenylethyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine is not fully understood. However, it is believed that this compound works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. This compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. Additionally, this compound has been found to reduce the expression of COX-2, further reducing the production of prostaglandins.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(2,2-diphenylethyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine in lab experiments is its potential as a novel therapeutic agent for the treatment of various inflammatory conditions and cancer. Additionally, this compound has been found to have low toxicity, making it a safe candidate for further research. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the research of 2-(2,2-diphenylethyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine. One of the potential directions is the development of novel therapeutic agents based on the chemical structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound, which can lead to the development of more effective therapies. Finally, the synthesis method of this compound can be optimized to improve its yield and obtain larger quantities for further research.

Synthesis Methods

The synthesis of 2-(2,2-diphenylethyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine is a complex process that involves several steps. The initial step involves the reaction of 2,2-diphenylethylamine and ethyl chloroformate in the presence of triethylamine to form 2-(2,2-diphenylethyl)oxazolidine-4-carboxylate. This intermediate compound is then reacted with hydrazine hydrate in the presence of acetic acid to form 2-(2,2-diphenylethyl)hydrazinecarboxylate. Finally, this compound is reacted with morpholine-4-carbonyl chloride in the presence of triethylamine to form this compound.

Scientific Research Applications

2-(2,2-diphenylethyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine has been extensively studied for its potential applications in the field of medicine. This compound has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions and pain management. Additionally, this compound has been found to have antitumor activity, making it a potential candidate for the development of novel cancer therapies.

properties

IUPAC Name

[2-(2,2-diphenylethyl)morpholin-4-yl]-(1H-pyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c26-22(19-14-23-24-15-19)25-11-12-27-20(16-25)13-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,14-15,20-21H,11-13,16H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAARKFLVINFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CNN=C2)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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